

# Technical Guide: Benzamide-<sup>15</sup>N

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## Compound of Interest

Compound Name: *Benzamide-15N*

Cat. No.: *B123844*

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CAS Number: 31656-62-9

This technical guide provides an in-depth overview of Benzamide-<sup>15</sup>N, a stable isotope-labeled version of benzamide, for researchers, scientists, and professionals in drug development. This document covers its chemical properties, synthesis, and key applications, with a focus on its role as a research tool.

## Compound Data and Properties

Benzamide-<sup>15</sup>N is a synthetic intermediate and research chemical where the standard <sup>14</sup>N atom in the amide group is replaced by the <sup>15</sup>N isotope. This labeling provides a distinct mass shift, making it an invaluable tool in quantitative analysis and mechanistic studies.

Property	Value	Citation(s)
CAS Number	31656-62-9	[1]
Linear Formula	C <sub>6</sub> H <sub>5</sub> CO <sup>15</sup> NH <sub>2</sub>	[1]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> <sup>15</sup> NO	
Molecular Weight	122.13 g/mol	[1]
Appearance	White/off-white solid	[2]
Melting Point	125-128 °C	[1]
Isotopic Purity	≥ 98 atom % <sup>15</sup> N	[1]
Chemical Purity (Assay)	≥ 99%	[1]
Mass Shift vs. Unlabeled	M+1	[1]
Solubility	Soluble in DMSO, ethanol, and other organic solvents. Slightly soluble in hot water.	[2]
Storage	Store at room temperature, protected from light and moisture.	

## Synthesis of Benzamide-<sup>15</sup>N

The synthesis of Benzamide-<sup>15</sup>N is most commonly achieved via the ammonolysis of benzoyl chloride using a <sup>15</sup>N-labeled source of ammonia, such as <sup>15</sup>N-ammonia or a salt like <sup>15</sup>N-ammonium chloride. The reaction is a nucleophilic acyl substitution.

## Experimental Protocol: Synthesis from Benzoyl Chloride and <sup>15</sup>N-Ammonia

This protocol is adapted from standard procedures for the synthesis of unlabeled benzamide. [2][3][4][5]

Materials:

- Benzoyl chloride ( $C_7H_5ClO$ )
- $^{15}N$ -labeled aqueous ammonia ( $^{15}NH_4OH$ ) or  $^{15}N$ -ammonium chloride ( $^{15}NH_4Cl$ )
- Deionized water ( $H_2O$ )
- Conical flask with stopper
- Filtration apparatus (e.g., Büchner funnel)
- Ice bath

#### Procedure:

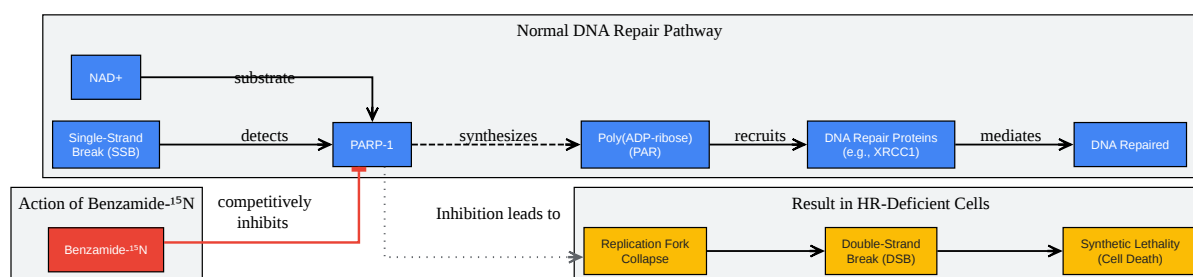
- In a 250 mL conical flask, place 10 mL of concentrated  $^{15}N$ -labeled aqueous ammonia.
- Cool the flask in an ice bath.
- Slowly add 2 mL of benzoyl chloride dropwise to the cold  $^{15}N$ -ammonia solution while continuously shaking the flask. The reaction is exothermic and will generate heat.[\[2\]](#)
- After the addition is complete, securely stopper the flask and shake vigorously for 15-20 minutes. A white precipitate of Benzamide- $^{15}N$  will form.[\[2\]](#)
- Once the reaction is complete (no traces of oily benzoyl chloride remain), collect the solid product by vacuum filtration.
- Wash the collected solid with several portions of ice-cold water to remove any unreacted ammonia and ammonium chloride.
- Recrystallize the crude product from a minimal amount of hot water to purify.
- Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Expected Outcome: Colorless crystals or a white solid of Benzamide- $^{15}N$ .

## Applications in Research and Drug Development

### PARP Inhibition

Benzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[6] PARP inhibitors are a major focus in oncology research, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Benzamide acts as a competitive inhibitor by binding to the NAD<sup>+</sup> binding site of the PARP enzyme, thereby preventing the synthesis of poly(ADP-ribose) chains that are essential for recruiting DNA repair proteins.[4]



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Mechanism of PARP inhibition by Benzamide.

## Internal Standard for Quantitative Analysis

Due to its identical chemical properties to endogenous benzamide but distinct mass, Benzamide-<sup>15</sup>N is an ideal internal standard (IS) for quantitative analysis by mass spectrometry (LC-MS/MS).[7][8] Using a stable isotope-labeled IS is the gold standard in bioanalysis as it corrects for variations in sample preparation, chromatography, and ionization efficiency, leading to high accuracy and precision.[7]

Quantitative Analysis Data:

Parameter	Unlabeled Benzamide	Benzamide- <sup>15</sup> N (IS)
Precursor Ion (Q1) [M+H] <sup>+</sup>	m/z 122.1	m/z 123.1
Product Ion (Q3)	m/z 105.1 (loss of NH <sub>3</sub> )	m/z 105.1 (loss of <sup>15</sup> NH <sub>3</sub> )
Product Ion (Q3)	m/z 77.1 (phenyl cation)	m/z 77.1 (phenyl cation)

Note: Exact m/z values may vary slightly based on instrumentation. The key is the +1 Da mass shift in the precursor ion and any fragments containing the nitrogen atom.

## Experimental Protocol: Quantification of Benzamide in Plasma using LC-MS/MS

### 1. Sample Preparation:

- **Spiking:** To 100 µL of plasma sample (or standard/QC), add 10 µL of Benzamide-<sup>15</sup>N internal standard working solution (e.g., at 100 ng/mL).
- **Protein Precipitation:** Add 300 µL of cold acetonitrile to precipitate plasma proteins.
- **Vortex & Centrifuge:** Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
- **Extraction:** Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- **Reconstitution:** Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

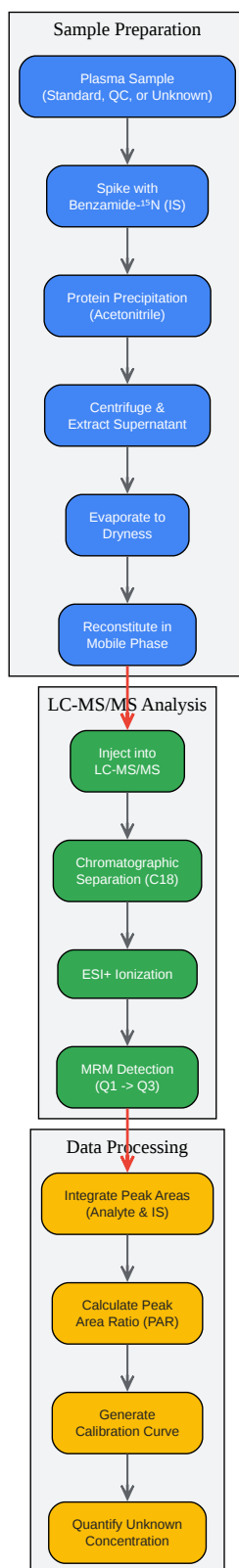
### 2. LC-MS/MS Analysis:

- **LC Column:** C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A typical gradient would run from 10% B to 90% B over several minutes.
- Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Ionization: Electrospray Ionization, Positive Mode (ESI+).
- MRM Transitions:
  - Benzamide: 122.1 -> 105.1
  - Benzamide-<sup>15</sup>N: 123.1 -> 105.1

### 3. Data Analysis:

- Integrate the peak areas for both the analyte (Benzamide) and the internal standard (Benzamide-<sup>15</sup>N).
- Calculate the Peak Area Ratio (PAR) = Analyte Area / IS Area.
- Construct a calibration curve by plotting the PAR against the concentration of the calibration standards.
- Determine the concentration of benzamide in unknown samples by interpolating their PAR values from the calibration curve.



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